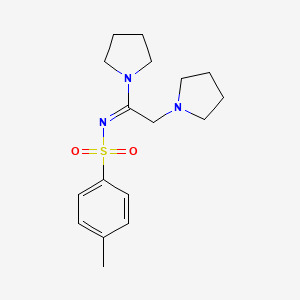![molecular formula C21H17NO2 B5795955 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)
3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as PAPP, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities. PAPP has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one is not fully understood, but it is thought to involve the modulation of various signaling pathways. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has also been found to inhibit the activation of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant activities, 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
実験室実験の利点と制限
One of the advantages of using 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is its diverse biological activities. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for investigating various disease processes. Another advantage is that 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one is relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of using 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one's biological activities. Another limitation is that 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one. One area of investigation is the development of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Another area of research is the identification of the molecular targets of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one, which could provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one in animal models and human clinical trials.
合成法
The synthesis of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one involves the reaction of 4-phenoxyaniline with 1-phenyl-2-propen-1-one in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one as a yellow crystalline solid. The purity of the synthesized compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the major areas of investigation is its anti-inflammatory activity. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. This suggests that 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one may have therapeutic potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the antioxidant activity of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one. Oxidative stress is known to play a role in the development of various diseases, including cancer and neurodegenerative disorders. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to scavenge free radicals and protect cells from oxidative damage, indicating its potential as a therapeutic agent for these conditions.
特性
IUPAC Name |
(E)-3-(4-phenoxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21(17-7-3-1-4-8-17)15-16-22-18-11-13-20(14-12-18)24-19-9-5-2-6-10-19/h1-16,22H/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOBZZMSCZGAY-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-phenoxyphenyl)amino]-1-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)


![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
